molecular formula C7H6ClN3O2 B3274315 4-Chloropyridine-2,6-dicarboxamide CAS No. 60494-50-0

4-Chloropyridine-2,6-dicarboxamide

Cat. No. B3274315
CAS RN: 60494-50-0
M. Wt: 199.59 g/mol
InChI Key: HHBZVWNONJGHQZ-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarboxamide is a chemical compound with the formula C7H6ClN3O2 . It is a derivative of pyridine-2,6-dicarboxamide, which is known to play significant roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .


Synthesis Analysis

The synthesis of 4-Chloropyridine-2,6-dicarboxamide and similar compounds often involves condensation reactions with pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . Another method involves the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes .


Molecular Structure Analysis

The molecular structure of 4-Chloropyridine-2,6-dicarboxamide is characterized by fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups. This is due to the fact that the 2,6-pyridinedicarboxamide units are likely to adopt syn – syn conformations when in solid state .


Chemical Reactions Analysis

4-Chloropyridine-2,6-dicarboxamide has been found to bind divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile . It also plays a significant role in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloropyridine-2,6-dicarboxamide are characterized by its ability to form fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups . It also exhibits improved thermal stability compared with conventional polyurethanes .

Scientific Research Applications

  • Cytotoxic Effects in Cancer Research 4-Chloropyridine-2,6-dicarboxamide has been involved in the synthesis of mixed-ligand mono and binuclear copper(II) complexes. These complexes exhibited strong cytotoxic activity against various cancer cell lines, such as βTC (mouse beta pancreatic), MCF7 (human breast cancer), and HT29 (human colon adenocarcinoma). This suggests the potential of 4-Chloropyridine-2,6-dicarboxamide derivatives in cancer treatment research (Abdolmaleki et al., 2016).

  • Synthesis of Quinolines and Related Fused Pyridines The compound has been used in the Vilsmeier formylation of tertiary and secondary enamides, leading to the formation of 2-pyridones and 2-chloropyridines. This process is significant in the versatile synthesis of quinolines and related fused pyridines, essential in many chemical applications (Hayes & Meth–Cohn, 1979).

  • Improvement in Synthetic Processes Studies have focused on improving the synthetic process of 4-chloropyridine-2,6-dicarboxylic acid, demonstrating practicality and potential for industrialization. This highlights the compound's role in facilitating more efficient and scalable synthesis methods (Xiao, 2011).

  • Fluorescent Sensing Applications Derivatives of pyridine-2,6-dicarboxamide, including 4-Chloropyridine-2,6-dicarboxamide, have been developed as fluorescent probes for detecting Pd2+ ions in aqueous media. This has applications in creating paper-strip sensors, polystyrene film-based sensors, and cell imaging, indicating its utility in biochemical sensing and imaging (Kumar et al., 2017).

  • Coordination Chemistry and Supramolecular Applications The compound has been foundational in synthesizing various pyridine dicarboxamide ligands and their copper(II) complexes. These have applications in coordination chemistry, showing potential in constructing extended structures and complex molecular architectures (Jain et al., 2004).

  • Anion Recognition and Binding N-methylated derivatives of 4-Chloropyridine-2,6-dicarboxamide have shown high affinity and selectivity in anion complexation. This property is valuable in developing sensors and materials for selective anion recognition (Dorazco‐González et al., 2010).

  • Enhanced Gelation Properties Derivatives of 4-Chloropyridine-2,6-dicarboxamide have been used to enhance gelation properties in organogelators. This is particularly significant in applications requiring both inter- and intra-molecular hydrogen bonds for effective gel formation (Chow & Wang, 2007).

  • Enzyme Inhibitory Activities Derivatives containing sulfonamide groups have been synthesized and evaluated as inhibitors of carbonic anhydrase and cholinesterase. This suggests their potential use in drug discovery and therapeutic applications (Stellenboom & Baykan, 2019).

  • Development of Novel Polyamides The compound has been used in synthesizing new polyamides with potential applications in various industrial and material science domains (Faghihi & Mozaffari, 2008).

  • Anticancer and α-Glucosidase Inhibitory Activities Pyridine-Dicarboxamide-Cyclohexanone derivatives exhibit significant anticancer and α-glucosidase inhibitory activities, underlining their potential in therapeutic applications (Al-Majid et al., 2019).

  • Selective Covalent Protein Modification 4-Chloropyridine has been investigated as a selective modifier for covalent protein modification, useful in developing chemical probes (Schardon et al., 2017).

Mechanism of Action

The mechanism of action of 4-Chloropyridine-2,6-dicarboxamide is primarily through its ability to bind divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile . This makes it an important component in coordination chemistry and other chemical reactions .

Safety and Hazards

4-Chloropyridine-2,6-dicarboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 4-Chloropyridine-2,6-dicarboxamide research could involve the synthesis of new heterocyclic polyurethane materials, which is an attractive way to study structure–property relationships . Additionally, the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes could be explored further .

properties

IUPAC Name

4-chloropyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZVWNONJGHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Pyridinedicarboxamide, 4-chloro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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